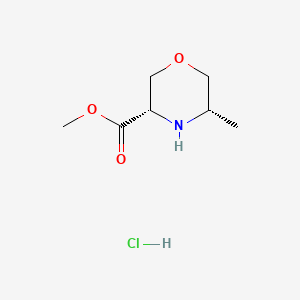
methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a carboxylate ester. It is commonly used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted morpholine derivative.
Applications De Recherche Scientifique
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as metabolism and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylecgonine: A metabolite of cocaine with a similar structural motif.
Methylecgonine: Another compound with a related structure and similar chemical properties.
Uniqueness
Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl (3S,5S)-5-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
LCJXTOBNTPUBLR-GEMLJDPKSA-N |
SMILES isomérique |
C[C@H]1COC[C@H](N1)C(=O)OC.Cl |
SMILES canonique |
CC1COCC(N1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
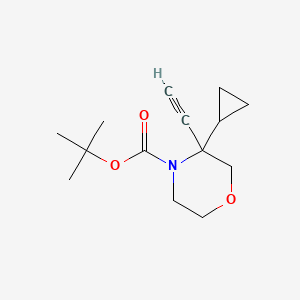
![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
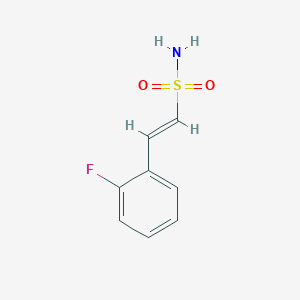
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
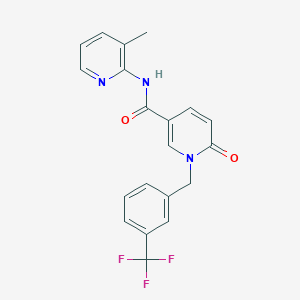

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
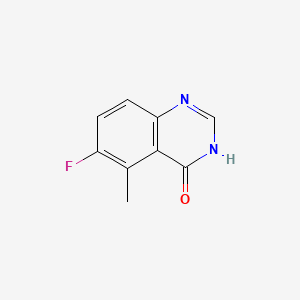
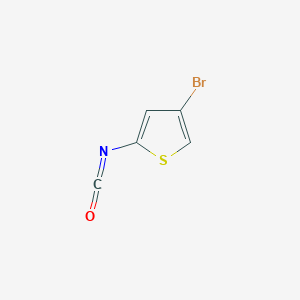
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)

